molecular formula C8H9N B14162065 N-benzylmethanimine CAS No. 4393-14-0

N-benzylmethanimine

Cat. No.: B14162065
CAS No.: 4393-14-0
M. Wt: 119.16 g/mol
InChI Key: JLSBBCYKZLAADL-UHFFFAOYSA-N
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Description

N-benzylmethanimine, also known as N-methylbenzylamine, is an organic compound with the molecular formula C8H11N. It is a secondary amine where a benzyl group is attached to the nitrogen atom of a methanimine group. This compound is commonly used in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzylmethanimine can be synthesized through several methods. One common method involves the N-methylation of benzylamine using formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent under solvent-free ball milling conditions . This method is efficient and environmentally friendly, producing high yields in a short time.

Industrial Production Methods

In industrial settings, this compound is produced through similar N-methylation processes, often optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzylmethanimine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form N-benzylmethylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: this compound oxide.

    Reduction: N-benzylmethylamine.

    Substitution: Various substituted benzylmethanimine derivatives.

Scientific Research Applications

N-benzylmethanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzylmethanimine involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to scavenge hydroxyl radicals and decrease superoxide production in neuronal cells . This helps in preventing necrotic and apoptotic cell death, thereby protecting neuronal metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzylamine: Similar in structure but differs in its specific applications and properties.

    N-benzyl-N-methylamine: Another related compound with slight variations in its chemical behavior and uses.

Uniqueness

N-benzylmethanimine stands out due to its efficient synthesis methods and its significant neuroprotective properties, making it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

N-benzylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-9-7-8-5-3-2-4-6-8/h2-6H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSBBCYKZLAADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449478
Record name N-benzylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4393-14-0
Record name N-benzylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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